

N-(4-Hydroxycyclohexyl)acetamide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: N-(4-Hydroxycyclohexyl)acetamide

Cat. No.: B125759

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CAS Number: 23363-88-4 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

This document provides a comprehensive technical overview of **N-(4-Hydroxycyclohexyl)acetamide**, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. This guide covers the compound's physicochemical properties, synthesis and purification protocols, spectral characterization, and known biological activities, presenting data in a structured and accessible format.

Physicochemical Properties

N-(4-Hydroxycyclohexyl)acetamide is a white to off-white solid at room temperature. It exists as two diastereomers, cis and trans, with the trans-isomer being particularly significant as a medical intermediate for the synthesis of drugs such as ambroxol hydrochloride.^[1] The compound is generally soluble in polar solvents.^[2]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	
Molecular Weight	157.21 g/mol	
Physical Form	White to off-white solid/powder to crystal	[2]
Melting Point (trans)	168.0 to 172.0 °C	[3]
Boiling Point (Predicted)	357.2 ± 31.0 °C	[3]
Density (Predicted)	1.07 ± 0.1 g/cm ³	[3]
Solubility	Slightly soluble in Dichloromethane (Heated), DMSO, Methanol, Water	[3]

Synthesis and Purification

There are two primary routes for the synthesis of **N-(4-Hydroxycyclohexyl)acetamide**: the catalytic hydrogenation of 4-acetamidophenol (paracetamol) and the acetylation of 4-aminocyclohexanol.

Synthesis via Hydrogenation of 4-Acetamidophenol

This industrial method involves the reduction of the aromatic ring of 4-acetamidophenol.

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Experimental Protocol (Industrial Scale): A high-pressure vessel is charged with 100 g of 4-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney nickel catalyst.[4] The vessel is pressurized with hydrogen gas up to 10 bar.[4] The reaction mixture is then heated to 180°C and maintained at this temperature for 2 hours.[4] After cooling, the catalyst is removed by filtration to yield a solution containing a mixture of cis- and trans-**N-(4-Hydroxycyclohexyl)acetamide**, typically in a ratio of approximately 1:4.[4]

Synthesis via Acetylation of 4-Aminocyclohexanol

This laboratory-scale synthesis involves the direct acetylation of the amino group of 4-aminocyclohexanol.

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Experimental Protocol (General Laboratory): To a solution of 4-aminocyclohexanol (1.0 equivalent) in a suitable solvent such as pyridine, acetic anhydride (1.0-1.2 equivalents) is added, potentially under ice cooling.[5][6] The mixture is stirred at room temperature for a specified period (e.g., 12 hours) to allow the reaction to complete.[6] The reaction is then quenched by pouring it into an acidic aqueous solution (e.g., 2N HCl) and extracted with an organic solvent like ethyl acetate.[6] The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product.[5]

Purification and Isomer Enrichment (cis to trans Epimerization)

The trans-isomer is often the desired product for pharmaceutical applications. A common purification and enrichment strategy involves the epimerization of the cis-isomer to the more stable trans-isomer.

Experimental Protocol (Isomer Enrichment): A mixture of N-(4-hydroxycyclohexyl)-acetamide (e.g., 40 g with a cis:trans ratio of 80:20) is combined with water (100 mL) and a freshly prepared Raney-Ni catalyst.[1] The reaction mixture is refluxed under a hydrogen atmosphere for several hours.[1] This process facilitates the conversion of the cis-isomer to the trans-isomer, resulting in a product mixture with an enriched trans content (e.g., cis:trans = 30:70).[1] Further purification by recrystallization from a methanol/acetone mixture can significantly increase the purity of the trans-isomer.[1]

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and quality control of **N-(4-Hydroxycyclohexyl)acetamide**. While a complete public dataset for this specific compound is

limited, the expected spectral characteristics based on its functional groups are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl, amide, and alkane functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Bond Vibration	Functional Group	Expected Appearance	Reference(s)
3550–3200	O-H stretch (H-bonded)	Alcohol	Strong, Broad	[7]
3350–3310	N-H stretch	Secondary Amide	Medium	[7]
2960–2850	C-H stretch	Alkane (CH, CH ₂)	Medium to Strong	[7]
~1640	C=O stretch (Amide I)	Amide	Strong	[7]
~1550	N-H bend (Amide II)	Amide	Medium	[7]
1260–1000	C-O stretch	Alcohol	Strong	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show distinct signals for the protons and carbons of the cyclohexyl ring, the acetyl group, and the hydroxyl and amide groups. The chemical shifts and coupling patterns will differ between the cis and trans isomers due to the different spatial orientations of the substituents.

Expected ¹H NMR Resonances:

- -CH₃ (acetyl): A singlet around δ 1.9-2.1 ppm.
- Cyclohexyl Protons (-CH₂- and -CH-): A series of multiplets in the δ 1.0-2.0 ppm range.

- -CH-OH and -CH-NH: Protons on the carbons bearing the hydroxyl and acetamido groups will appear as multiplets, typically further downfield (δ 3.5-4.0 ppm), with their exact chemical shift and multiplicity depending on the isomer (cis or trans).
- -OH and -NH: Broad singlets, with chemical shifts that are dependent on solvent and concentration.

Expected ^{13}C NMR Resonances:

- -CH₃ (acetyl): A signal around δ 24 ppm.[9]
- Cyclohexyl Carbons (-CH₂-): Signals in the δ 20-40 ppm range.
- -CH-OH and -CH-NH: Signals for the carbons attached to the oxygen and nitrogen atoms will be downfield, typically in the δ 50-75 ppm range.
- C=O (amide): A signal in the δ 170-175 ppm range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) at m/z 157. The fragmentation pattern would likely involve the loss of water ($\text{M}-18$), the acetyl group ($\text{M}-43$), and cleavage of the cyclohexyl ring. A common fragmentation for amides is the cleavage of the N-CO bond.[1]

Biological Activity and Applications

The primary documented biological relevance of **N-(4-Hydroxycyclohexyl)acetamide** is as a precursor in pharmaceutical synthesis. Notably, the cis-isomer, N-(cis-4-Hydroxycyclohexyl)acetamide, is utilized in the preparation of blood platelet aggregation inhibitors.[10]

Role in Platelet Aggregation Inhibition

While the direct mechanism of action for **N-(4-Hydroxycyclohexyl)acetamide** itself is not extensively documented, its derivatives are implicated as platelet aggregation inhibitors. These inhibitors typically function by interfering with key signaling pathways involved in platelet activation and aggregation.

Two of the most critical pathways in platelet aggregation are:

- **The Arachidonic Acid Cascade:** Upon platelet activation, arachidonic acid is converted by cyclooxygenase (COX) enzymes into thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation and vasoconstriction.^[11]
- **ADP-Mediated Signaling:** Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to P2Y₁₂ receptors on other platelets, leading to a cascade that reduces cyclic AMP (cAMP) levels and promotes aggregation.^{[12][13]}

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Given that derivatives of **N-(4-Hydroxycyclohexyl)acetamide** act as platelet aggregation inhibitors, it is plausible that they function by targeting one or more components of these pathways, such as inhibiting COX enzymes or blocking P2Y₁₂ receptors. Further research is required to elucidate the specific molecular targets and mechanisms of action.

Conclusion

N-(4-Hydroxycyclohexyl)acetamide, particularly its trans-isomer, is a valuable chemical intermediate in the pharmaceutical industry. Its synthesis is well-established through methods like catalytic hydrogenation and direct acetylation. While detailed public data on its spectral characteristics and specific biological mechanisms are sparse, its structural features and role as a precursor for platelet aggregation inhibitors provide a strong basis for its importance in drug development. This guide serves as a foundational resource for professionals engaged in the research and application of this compound.

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References

- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 2. N-(4-Hydroxycyclohexyl)acetamide - Amerigo Scientific [amerigoscientific.com]
- 3. 27489-60-7 CAS MSDS (TRANS-4-ACETAMIDOCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. rsc.org [rsc.org]
- 7. instanano.com [instanano.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]
- 11. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical implications of drug-drug interactions with P2Y₁₂ receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral P2Y₁₂ Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
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